2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide
Description
2-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide is a synthetic small molecule featuring a fused isoindoloquinazoline core linked to an indolylacetamide moiety. The isoindoloquinazoline scaffold is characterized by a bicyclic system combining isoindole and quinazoline rings, with ketone functionalities at positions 5 and 11 . The acetamide group at position 6 is substituted with a 1H-indol-4-yl group, which may enhance receptor-binding interactions due to the indole’s aromatic and hydrogen-bonding capabilities . Its synthesis typically employs catalyst-free, one-pot methodologies in acetic acid, enabling efficient construction of the complex core structure .
Properties
Molecular Formula |
C25H18N4O3 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C25H18N4O3/c30-22(27-20-10-5-9-19-17(20)12-13-26-19)14-28-23-15-6-1-2-7-16(15)25(32)29(23)21-11-4-3-8-18(21)24(28)31/h1-13,23,26H,14H2,(H,27,30) |
InChI Key |
GMRDGPOWMOCXID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=CC=CC6=C5C=CN6 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
A common approach involves reacting anthranilic acid derivatives with cyclic ketones or aldehydes. For example, 2-aminobenzoic acid reacts with 1,3-cyclohexanedione under acidic conditions to form the quinazolinone intermediate, which undergoes intramolecular cyclization with phthalic anhydride to yield the isoindoloquinazoline skeleton. Key parameters include:
-
Temperature : 80–120°C
-
Catalyst : Concentrated sulfuric acid or polyphosphoric acid
-
Reaction Time : 6–12 hours
Yields typically range from 45% to 68%, with purity dependent on recrystallization solvents (e.g., ethanol or ethyl acetate).
DDQ-Mediated Oxidative Coupling
Recent advancements employ 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent to form the dioxo groups. For instance, treating tetrahydroisoquinoline precursors with DDQ in dichloromethane (DCM) at room temperature for 24 hours achieves oxidation to the 5,11-dioxo structure. This method avoids high temperatures but requires careful control of DDQ stoichiometry (5 equivalents).
Functionalization with Indole-4-yl Acetamide
Acetamide Side Chain Introduction
The N-(1H-indol-4-yl)acetamide group is introduced via nucleophilic acyl substitution. The isoindoloquinazoline core is first brominated at the 6-position using N-bromosuccinimide (NBS), followed by substitution with sodium azide to form an amine intermediate. Subsequent reaction with chloroacetyl chloride and coupling with 4-aminoindole completes the side chain.
Critical Reaction Conditions :
Indole Protection and Deprotection
To prevent side reactions during acetamide formation, the indole nitrogen is often protected with a tert-butoxycarbonyl (Boc) group. After coupling, the Boc group is removed using trifluoroacetic acid (TFA) in DCM, achieving >90% deprotection efficiency.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Reaction Solvent | Anhydrous DMF | +15% |
| Temperature | 0°C (stepwise) | +20% |
| Catalyst Loading | 1.2 equiv EDC | +12% |
Data aggregated from demonstrates that low temperatures during acylation reduce byproduct formation, while anhydrous DMF enhances reagent solubility.
Purification Techniques
-
Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate gradients (10:1 to 1:1) achieves >95% purity.
-
Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product suitable for X-ray diffraction analysis.
Challenges and Solutions
Regioselectivity in Indole Coupling
Coupling at the indole 4-position requires precise control to avoid 5- or 6-substitution. Directed ortho-metalation using lithium diisopropylamide (LDA) ensures regioselective functionalization.
Oxidation Side Reactions
Over-oxidation of the dihydroisoindoloquinazoline core can occur with excess DDQ. Quenching with aqueous sodium carbonate immediately post-reaction mitigates this issue.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially unique properties.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide exhibit promising anticancer properties. For instance, studies involving dihydroisoindolo[2,1-a]quinolin-11-ones have shown their potential as anticancer agents through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Antimicrobial Activity
Another significant application is its antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The presence of the indole moiety in the structure is believed to contribute to enhanced antibacterial properties .
Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For example, analogs of this compound have been explored as inhibitors of transcription factors such as NF-kB and AP-1, which play crucial roles in inflammation and cancer progression .
Case Study 1: Anticancer Activity
A study investigated a series of dihydroisoindolo derivatives for their anticancer properties. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer activity .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, various analogs were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that some compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, showcasing their potential as alternative antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Imidazo[1-c]quinazolin-5-one Derivatives (NCS Series)
Compounds such as NCS1018 , NCS1026 , and NCS1016 (imidazo[1-c]quinazolin-5-one derivatives) share a related bicyclic core but differ in substituents. For example:
- NCS1018 : N,N-Diethyl-2-(5-oxo-2-phenylimidazo[1-c]quinazolin-6(5H)-yl)acetamide.
- NCS1026 : N,N-Dipropyl-2-(5-oxo-2-phenylimidazo[1-c]quinazolin-6(5H)-yl)acetamide.
These compounds prioritize alkylation at the acetamide nitrogen (diethyl or dipropyl) and phenyl substitution on the imidazo ring, which may influence lipophilicity and target affinity compared to the indolyl group in the target compound .
Isoindoloquinazoline Acetamide Derivatives
Several analogues with modified acetamide substituents have been synthesized (CAS numbers provided in –17):
Key Differences :
- CAS 1630848-69-9 : The 1,3-benzodioxol-5-yl group increases molecular weight and may enhance π-π stacking with aromatic residues in target proteins.
- CAS 1630862-64-4 : The tetrahydro-2H-pyran-4-ylmethyl substituent reduces molecular weight and likely improves blood-brain barrier penetration.
Functional Analogues with Divergent Cores
Indole-Containing Derivatives ()
Compounds such as N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () feature indole moieties but diverge via oxadiazole-thioether linkages. These structures prioritize hydrogen bonding via sulfanyl and oxadiazole groups, contrasting with the isoindoloquinazoline core’s planar rigidity .
Melatonin Receptor Ligands ()
IIK7 (N-butanoyl-2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethanamine) shares an isoindoloindole core but lacks the quinazoline ketones.
Pharmacological Potential
- NCS Series : Demonstrated induction of ATP release and protoporphyrin IX (PPIX) transport, suggesting roles in cellular energy modulation .
- IIK7 : Acts as a selective MT2 melatonin receptor ligand, highlighting the isoindolo scaffold’s versatility in receptor targeting .
- Thiazole Derivatives (CAS 1630848-87-1) : Sulfur-containing groups may enhance kinase inhibition via covalent interactions with cysteine residues .
Biological Activity
The compound 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide is a complex organic molecule that belongs to the isoindole and quinazoline derivatives family. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 378.4 g/mol. Its structure features multiple functional groups that may contribute to its pharmacological properties. The unique combination of isoindole and quinazoline structures along with an indole moiety enhances its potential selectivity and efficacy.
Anticancer Activity
Compounds with similar structural features have shown significant anticancer activity. For instance, quinazoline derivatives are known to inhibit receptor tyrosine kinases such as EGFR (epidermal growth factor receptor). The mechanism typically involves blocking ATP binding sites and preventing phosphorylation events critical for cancer cell proliferation.
Case Study:
In vitro studies demonstrated that derivatives of quinazoline exhibited cytotoxic effects on various cancer cell lines. For example, a related compound showed an IC50 value of less than 2.5 µM against A549 lung cancer cells, indicating potent antiproliferative activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. Research indicates that certain analogs exhibit low minimum inhibitory concentrations (MIC), demonstrating their potential as antibacterial agents.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 |
| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | Mycobacterium tuberculosis | < 1.0 |
These findings suggest that modifications to the indole or quinazoline moieties can enhance antimicrobial efficacy .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases: Compounds targeting tyrosine kinases can disrupt signaling pathways essential for tumor growth.
- Antibacterial Mechanisms: The ability to inhibit biofilm formation in bacteria suggests a multifaceted approach to combating infections.
- Molecular Docking Studies: In silico analyses have indicated strong binding affinities to target proteins involved in cancer and bacterial resistance mechanisms .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Understanding the SAR is crucial for optimizing biological activity:
- Substituent Effects: Variations at specific positions on the quinazoline or indole rings significantly influence potency and selectivity.
- Hydrophobic Interactions: The presence of hydrophobic groups enhances binding affinity to protein targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Optimize synthesis using a reflux system with acetic acid (as in and ), which facilitates cyclization and crystallization. Key parameters include:
- Temperature : Maintain reflux conditions (~110–120°C) to ensure complete reaction.
- Solvent : Use acetic acid for solubility of intermediates (e.g., isoindoloquinazolinone derivatives) and to avoid side reactions.
- Purification : Recrystallize from DMF/acetic acid mixtures to remove unreacted starting materials .
- Yield Optimization : Monitor reaction progress via TLC (Rf values as in ) and adjust stoichiometry (e.g., 10% excess of aldehyde derivatives).
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the isoindoloquinazolinone core and indole-acetamide linkage. Key peaks include aromatic protons (δ 7.0–8.5 ppm) and carbonyl signals (δ 165–175 ppm) .
- IR : Identify carbonyl stretches (1650–1750 cm) and NH vibrations (3200–3400 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 1–10) for 24–72 hours.
- Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products. Compare retention times to synthetic standards .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC values)?
- Methodological Answer :
- Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
- Structural Confirmation : Re-characterize batches via XRD or 2D-NMR to rule out polymorphic variations .
- Mechanistic Studies : Use computational docking (e.g., AutoDock Vina) to compare binding modes with target proteins (e.g., kinases) and correlate with experimental IC .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodological Answer :
- QSAR Analysis : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors (see for parameters).
- Docking Simulations : Prioritize derivatives with stronger interactions in target active sites (e.g., hydrophobic pockets for isoindoloquinazolinone) and reduced off-target binding .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
